
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is a synthetic organic compound with a complex structure It is derived from glycine, an amino acid, and features a fluoroacetyl group and a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester typically involves the esterification of glycine derivatives. One common method involves the reaction of glycine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways . The fluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is unique due to the presence of both a fluoroacetyl group and a naphthyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other glycine derivatives .
Propiedades
Número CAS |
23554-61-2 |
|---|---|
Fórmula molecular |
C15H14FNO3 |
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
methyl 2-[(2-fluoroacetyl)-naphthalen-1-ylamino]acetate |
InChI |
InChI=1S/C15H14FNO3/c1-20-15(19)10-17(14(18)9-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |
Clave InChI |
SSUIANFQGFPVKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


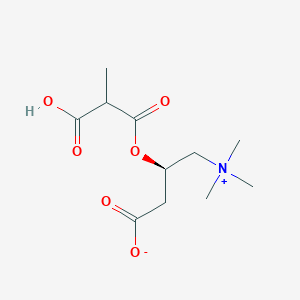
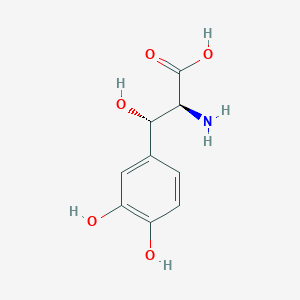
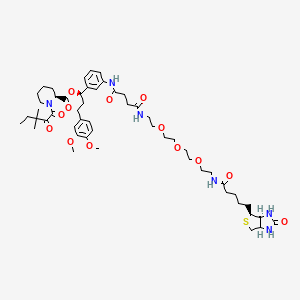
![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
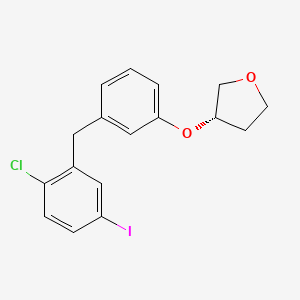
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15290700.png)
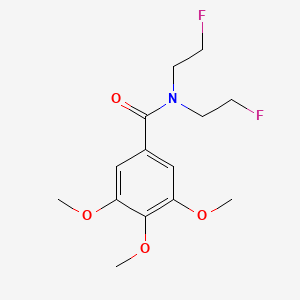
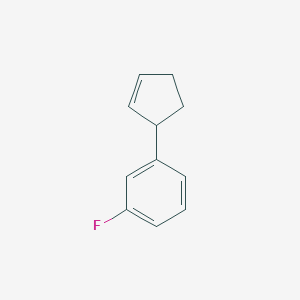
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
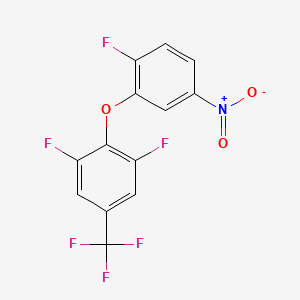
![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
![Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B15290739.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)
